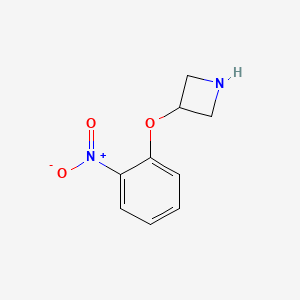

3-(2-Nitrophenoxy)azetidine

Descripción general

Descripción

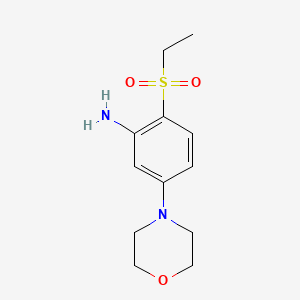

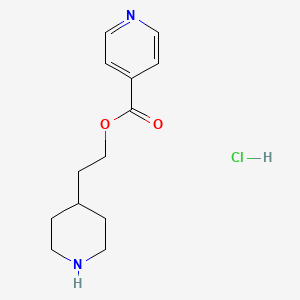

3-(2-Nitrophenoxy)azetidine is a chemical compound with the molecular formula C9H10N2O3 . It is a hydrochloride salt with a molecular weight of 230.65 . The compound is typically stored at a temperature of 4 degrees Celsius and is available in powder form .

Synthesis Analysis

The synthesis of azetidines, including this compound, can be achieved through various methods. One approach involves visible-light-mediated intermolecular [2+2] photocycloadditions . This method utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates . The reactivity of this class of oximes can be harnessed via the triplet energy transfer from a commercially available iridium photocatalyst and allows for [2+2] cycloaddition with a wide range of alkenes .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10N2O3.ClH/c12-11(13)8-3-1-2-4-9(8)14-7-5-10-6-7;/h1-4,7,10H,5-6H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis

This compound is a hydrochloride salt that is typically stored at a temperature of 4 degrees Celsius . It has a molecular weight of 230.65 and is available in powder form .Aplicaciones Científicas De Investigación

Synthesis and Derivatization

- Azetidines, including compounds like 3-(2-Nitrophenoxy)azetidine, are crucial in drug discovery due to their ability to access underexplored chemical spaces. The synthesis of 3,3-Diarylazetidines from N-Cbz azetidinols in a calcium(II)-catalyzed Friedel-Crafts alkylation demonstrates the potential for creating drug-like compounds through azetidine nitrogen and aromatic group derivatization (Denis et al., 2018).

Azetidine-2,3-Diones in Aqueous Media

- Azetidine-2,3-diones, related to the azetidine class, engage in a halonitroaldol-type reaction with bromonitromethane in aqueous media. This process enables the synthesis of the bioactive 3-substituted 3-hydroxy-beta-lactam moiety, showcasing the versatility of azetidine derivatives in chemical synthesis (Alcaide et al., 2008).

Antiproliferative Activity

- 3-Chloro-azetidin-2-one derivatives exhibit significant antiproliferative activity on human breast cancer cell lines. This suggests the potential of azetidine-based compounds, like this compound, in cancer treatment (Chimento et al., 2013).

Ion Transport in Plants

- Azetidine-2-carboxylic acid (AZ), a related azetidine compound, has been used to study the relationship between protein synthesis and ion transport in plants, showing the potential application of azetidines in agricultural and botanical research (Pitman et al., 1977).

Stereoselective Synthesis

- Azetidine derivatives enable the synthesis of chiral bicyclic azetidines, highlighting their role in the production of stereochemically complex molecules (Barrett et al., 2002).

In Vitro Anticancer Activity

- Thiourea-azetidine hybrids demonstrate promising in vitro anticancer activity against various human cancer cell lines. This finding underscores the potential of azetidine derivatives in developing novel antitumor agents (Parmar et al., 2021).

Safety and Hazards

The safety information for 3-(2-Nitrophenoxy)azetidine includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

Direcciones Futuras

The synthesis and application of azetidines, including 3-(2-Nitrophenoxy)azetidine, is an active area of research. Future directions may include the development of more efficient synthesis methods, the exploration of new chemical reactions involving azetidines, and the investigation of their potential applications in various fields .

Análisis Bioquímico

Biochemical Properties

3-(2-Nitrophenoxy)azetidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, this compound can bind to certain transport proteins, affecting the transport and distribution of other molecules within the cell .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation . By modulating these pathways, this compound can alter gene expression and cellular metabolism. For example, it can upregulate the expression of antioxidant enzymes, thereby enhancing the cell’s ability to counteract oxidative damage . Furthermore, this compound has been found to affect cellular proliferation and apoptosis, making it a compound of interest in cancer research .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as enzymes and receptors . This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For instance, this compound can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary. In vitro studies have demonstrated that prolonged exposure to this compound can lead to adaptive responses in cells, such as increased expression of detoxifying enzymes . In vivo studies have also indicated potential long-term effects on tissue function and overall organism health .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound can exert beneficial effects, such as enhanced antioxidant capacity and reduced inflammation . At higher doses, it can lead to toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can then undergo further biotransformation, including conjugation reactions, to facilitate their excretion from the body . The interaction of this compound with these metabolic pathways can influence metabolic flux and the levels of specific metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, allowing it to accumulate in certain tissues . The distribution of this compound can affect its overall bioavailability and efficacy, as well as its potential toxicity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with other biomolecules and its overall biological effects .

Propiedades

IUPAC Name |

3-(2-nitrophenoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c12-11(13)8-3-1-2-4-9(8)14-7-5-10-6-7/h1-4,7,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQHOCWKTNHUTFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501310443 | |

| Record name | 3-(2-Nitrophenoxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501310443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219948-86-3 | |

| Record name | 3-(2-Nitrophenoxy)azetidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219948-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Nitrophenoxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501310443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride](/img/structure/B1395001.png)

![2-[(3-Hydroxybutyl)amino]isonicotinic acid](/img/structure/B1395009.png)

![2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-isonicotinic acid](/img/structure/B1395012.png)

![2-[2-(Aminomethyl)(ethyl)anilino]-1-ethanol](/img/structure/B1395018.png)